molecular formula C18H13Cl2NO2 B5817647 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide

5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide

Cat. No. B5817647
M. Wt: 346.2 g/mol
InChI Key: UCEFDPKQRRQWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF belongs to the class of furan-based compounds and has been studied extensively for its various pharmacological properties.

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer. 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to possess anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation, which are key factors in the development of these diseases.

Mechanism of Action

The exact mechanism of action of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is reduced in Alzheimer's disease.
Biochemical and Physiological Effects
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been reported to have various biochemical and physiological effects. In cancer cells, 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. It has also been reported to reduce the expression of various genes involved in cancer cell survival and proliferation.
In neurodegenerative diseases, 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, one of the limitations of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide. Another area of research is the investigation of the potential use of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide and to identify its potential side effects.

Synthesis Methods

5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde with 2-methylphenylhydrazine followed by the addition of furfural and subsequent cyclization. Another method involves the reaction of 3,4-dichlorobenzaldehyde with 2-methylphenylhydrazine followed by the addition of furfurylamine and subsequent cyclization. Both methods have been reported to yield high purity 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-11-14(18(22)21-13-5-3-2-4-6-13)10-17(23-11)12-7-8-15(19)16(20)9-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEFDPKQRRQWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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